(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known by its CAS number 114457-94-2, is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of Bortezomib, a drug used to treat multiple myeloma. This compound features a phenyl group and a pyrazine moiety, which contribute to its biological activity and chemical properties.
This compound is classified under organic compounds and specifically falls into the category of amino acids and derivatives. It is synthesized from L-phenylalanine and pyrazine-2-carboxylic acid derivatives. The molecular formula for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is C₁₄H₁₃N₃O₃, with a molecular weight of approximately 271.27 g/mol .
The synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid typically involves several steps:
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has a complex structure characterized by:
The structural representation can be described using the following identifiers:
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid participates in various chemical reactions:
The mechanism of action for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid primarily relates to its role as an intermediate in synthesizing Bortezomib. Bortezomib inhibits the proteasome, leading to increased levels of pro-apoptotic factors within cells, which is crucial for its anticancer activity against multiple myeloma. The specific interactions at the molecular level involve binding to the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival .
The physical and chemical properties of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃O₃ |
Molecular Weight | 271.27 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents; limited solubility in water . |
This compound is classified with warning labels indicating potential hazards such as toxicity if ingested or inhaled. Precautionary measures should be taken when handling this chemical .
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is primarily utilized in:
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral organic compound with systematic IUPAC name (2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanoic acid, reflecting its stereospecific configuration at the C2 carbon atom [2] [3]. This molecule features a phenylalanine backbone where the amine group is acylated by pyrazine-2-carboxylic acid, resulting in a hybrid structure that integrates aromatic and heterocyclic properties. Its molecular formula is C14H13N3O3, with a molecular weight of 271.27 g/mol, as consistently reported across chemical databases and supplier specifications [1] [3] [4]. The compound's identity is unambiguously defined by CAS Registry Number 114457-94-2, with additional identifiers including InChIKey DWYZPDHMMZGQAP-NSHDSACASA-N and MDL number MFCD09800536 [2] [3].
The compound is commercially recognized under numerous synonyms that highlight its chemical origins and pharmaceutical relevance. Common alternative names include N-Pyrazinylcarbonyl-L-phenylalanine, Bortezomib Acid Analog, Bortezomib Intermediate 2, and Bortezomib impurity B [3] [5]. These aliases reflect its role as a synthetic precursor and critical quality control standard in peptide-based pharmaceuticals. The systematic numbering of the pyrazine ring (position 2) and the (S)-configuration at the chiral center are essential components of its nomenclature, distinguishing it from its (R)-enantiomer (CAS 1608986-16-8) [6] [9].
Table 1: Comprehensive Nomenclature of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanoic acid |
CAS Registry Number | 114457-94-2 |
Molecular Formula | C14H13N3O3 |
Canonical SMILES | C1=CC=C(C=C1)CC@@HNC(=O)C2=NC=CN=C2 |
Key Synonyms | N-Pyrazinylcarbonyl-L-phenylalanine; Bortezomib Intermediate 2; Bortezomib Acid Analog; Bortezomib impurity B |
The compound emerged in the late 1980s–early 1990s as researchers explored acylated phenylalanine derivatives for protease inhibition. Its significance grew substantially with the development of the anticancer drug Bortezomib (Velcade®), where it serves as both a key synthetic intermediate and a critical quality control impurity (designated Bortezomib Impurity B) [3] [5]. The molecule represents the acidic fragment of Bortezomib before boronation and dipeptide coupling, making it indispensable for manufacturing this proteasome inhibitor. Synthesis routes typically involve coupling L-phenylalanine methyl ester with pyrazine-2-carbonyl chloride, followed by hydrolysis to yield the target acid [3].
The compound's transition from research chemical to pharmaceutical necessity accelerated in the early 2000s following Bortezomib's FDA approval (2003) for multiple myeloma. This spurred commercial production by specialty chemical suppliers like Synthonix Corporation and Simson Pharma, who offer it at ≥98% purity for pharmaceutical applications [2] [4] [5]. Current Good Manufacturing Practice (cGMP) standards require rigorous monitoring of this intermediate during Bortezomib production, establishing its role in ensuring final product quality [5]. Beyond oncology applications, derivatives have been explored as antibacterial agents (designated Antibacterial Agent 268), though these investigations remain preclinical [3].
Table 2: Historical Development Timeline
Time Period | Key Milestone |
---|---|
Late 1980s | Initial synthesis as acylated phenylalanine derivative |
1990s | Identification as core component of proteasome inhibitor research |
2003 | Commercial relevance established with Bortezomib FDA approval |
2005–Present | cGMP production as pharmaceutical intermediate (e.g., Synthonix, Simson Pharma) |
The absolute (S)-configuration at the C2 chiral center is pharmacologically essential, enabling specific three-dimensional interactions with biological targets that its (R)-counterpart cannot achieve. This stereochemical preference originates from the L-phenylalanine backbone, which mimics natural peptide substrates [2] [5] [10]. Crystallographic studies reveal that the molecule adopts a folded conformation where the pyrazine ring and phenyl group engage in intramolecular stacking interactions, while the carboxylic acid and amide carbonyls participate in hydrogen-bonding networks [10]. This arrangement creates a rigid scaffold that optimally positions pharmacophores for target engagement.
The electron-deficient pyrazine ring (log P = -0.45) significantly modifies the compound's physicochemical behavior compared to unmodified phenylalanine. It enhances hydrogen-bond acceptor capacity via its two nitrogen atoms while maintaining moderate lipophilicity (calculated cLogP ≈ 1.1) [3] [10]. This balance facilitates membrane permeability while allowing specific interactions with enzymatic active sites—properties exploited in Bortezomib's mechanism of action [5]. The (S)-enantiomer's biological recognition specificity is starkly demonstrated by its role in Bortezomib synthesis: substitution with the (R)-enantiomer (CAS 1608986-16-8) yields therapeutically inactive diastereomers due to mismatched binding geometries [6] [9].
Table 3: Comparative Analysis of Enantiomeric Properties
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 114457-94-2 | 1608986-16-8 |
Specific Rotation | Not reported (derived from L-Phe) | Not reported |
Pharmaceutical Role | Bortezomib intermediate; Impurity standard | Research compound |
Biological Relevance | Mimics natural peptide conformation | Non-physiological configuration |
Synthetic Utility | High (essential for active drug) | Limited (diastereomer studies) |
The carboxylic acid functionality provides a synthetic handle for peptide coupling or boronate ester formation, while the planar pyrazine ring enables π-stacking interactions with aromatic residues in target proteins. Solid-state characterization (melting point 166–169°C) confirms high crystallinity, with white to off-white crystalline morphology observed across commercial samples [3] [10]. This structural integrity facilitates purification and analytical monitoring during pharmaceutical manufacturing, ensuring chiral integrity for subsequent synthetic steps in producing stereochemically complex therapeutics like Bortezomib.
Table 4: Key Structural Features and Functional Roles
Structural Element | Chemical Properties | Functional Significance |
---|---|---|
(S)-Chiral Center | L-configuration; α-proton acidity | Biological recognition; Prevents racemization |
Pyrazine-2-carboxamido | Planar heterocycle; Hydrogen-bond acceptor | Target binding; Electron-withdrawing effect |
Carboxylic Acid | pKa ≈ 3.9 (predicted); Ionizable | Salt formation; Coupling site for amide synthesis |
Phenyl Group | Hydrophobic; Polar surface area ≈ 30 Ų | Membrane penetration; Van der Waals interactions |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2